5-Amino-2-methylbenzoic acid

Overview

Description

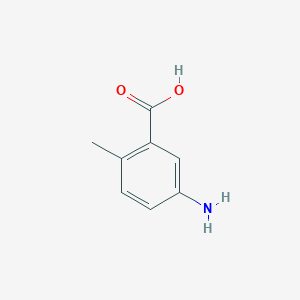

5-Amino-2-methylbenzoic acid, also known as 5-methylanthranilic acid, is often used in solution-phase peptide synthesis . It is an organic compound with the molecular formula C8H9NO2 .

Synthesis Analysis

5-Amino-2-methylbenzoic acid is often used in the solution-phase peptide synthesis . It can be used to synthesize quinazolinedione .Molecular Structure Analysis

The molecular structure of 5-Amino-2-methylbenzoic acid consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms, giving it a molecular weight of 151.1626 .Chemical Reactions Analysis

While specific chemical reactions involving 5-Amino-2-methylbenzoic acid are not detailed in the search results, it is known to be used in the synthesis of quinazolinedione .Scientific Research Applications

Peptide Synthesis

5-Amino-2-methylbenzoic acid: is commonly used in peptide synthesis . It serves as a building block for the creation of various peptides, which are short chains of amino acids linked by peptide bonds. These synthetic peptides have applications in drug development, as therapeutic agents, and in the study of protein functions.

Medicinal Chemistry

In medicinal chemistry, 5-Amino-2-methylbenzoic acid is utilized as a precursor in the synthesis of dihydroxylphenyl amides, which are known to be inhibitors of Hsp90 (Heat Shock Protein 90) . Hsp90 inhibitors have significant potential in cancer therapy as they can interfere with multiple signaling pathways critical for tumor growth.

Analytical Chemistry

5-Amino-2-methylbenzoic acid: can be used in analytical chemistry as a standard or reagent in various chemical analyses. Its well-defined properties, such as melting point and solubility, make it suitable for use in calibrating instruments or developing new analytical methods .

Biochemistry

In biochemistry, 5-Amino-2-methylbenzoic acid is used in the synthesis of 2,5-diaminopyrimidine inhibitors of Bruton’s tyrosine kinase . These inhibitors have potential applications in the treatment of B-cell malignancies and autoimmune diseases.

Pharmaceutical Research

In pharmaceutical research, 5-Amino-2-methylbenzoic acid is a valuable reagent for the synthesis of various organic compounds with potential therapeutic applications. It has been shown to contribute to the development of antitumor agents and inhibitors that target specific enzymes or signaling pathways involved in disease progression .

Mechanism of Action

Target of Action

5-Amino-2-methylbenzoic acid is used as a reagent in the synthesis of several organic compounds . It has been found to be involved in the synthesis of dihydroxylphenyl amides, which are Hsp90 inhibitors . Hsp90 is a heat shock protein that plays a crucial role in the folding, stability, and function of many client proteins .

Mode of Action

It is known to interact with its targets during the synthesis of other compounds . For instance, in the synthesis of dihydroxylphenyl amides, it may interact with the amide group to form a complex, which then inhibits the function of Hsp90 .

Biochemical Pathways

Given its role in the synthesis of hsp90 inhibitors, it can be inferred that it may affect the protein folding pathway . Hsp90 is a key player in this pathway, and its inhibition can disrupt the normal functioning of the pathway, leading to the degradation of client proteins .

Pharmacokinetics

Its physicochemical properties such as its molecular weight (15116) and its solubility suggest that it may have good bioavailability .

Result of Action

The result of the action of 5-Amino-2-methylbenzoic acid is largely dependent on the compounds it helps synthesize. For instance, in the case of dihydroxylphenyl amides, the inhibition of Hsp90 can lead to the degradation of client proteins, which may have potential therapeutic effects in cancer treatment .

Action Environment

The action of 5-Amino-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and stability . .

Safety and Hazards

5-Amino-2-methylbenzoic acid may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name |

5-amino-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXVZWAWYKMFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438815 | |

| Record name | 5-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-methylbenzoic acid | |

CAS RN |

2840-04-2 | |

| Record name | 5-Amino-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

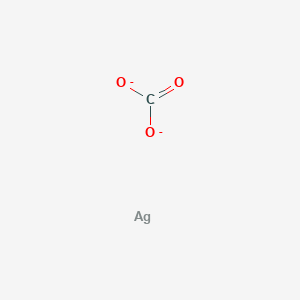

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Amino-2-methylbenzoic acid in the synthesis of the 3-amidebenzamide derivatives studied in the paper?

A1: 5-Amino-2-methylbenzoic acid serves as a starting material for the synthesis of novel 3-amidebenzamide derivatives []. The researchers utilized 5-amino-2-methylbenzoic acid, alongside 5-amino-2-chlorobenzoic acid, as a foundation to build the desired target compounds.

Q2: Did the researchers investigate the structure-activity relationship (SAR) of the synthesized 3-amidebenzamide derivatives, particularly concerning the impact of using 5-Amino-2-methylbenzoic acid as a starting material?

A2: While the abstract mentions that nine new compounds were synthesized and their structures were confirmed, it doesn't explicitly detail a comprehensive SAR study focused on using 5-Amino-2-methylbenzoic acid specifically []. Further investigation within the full text of the research article would be necessary to determine if SAR data related to this specific starting material was explored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)

![sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B106761.png)